molecular formula C7H6ClNO3 B1596390 2-Chloro-4-nitrobenzyl alcohol CAS No. 52301-88-9

2-Chloro-4-nitrobenzyl alcohol

Cat. No. B1596390
CAS RN: 52301-88-9
M. Wt: 187.58 g/mol
InChI Key: XHIXVZHYFBOAJT-UHFFFAOYSA-N
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Description

2-Chloro-4-nitrobenzyl alcohol, also known as (2-chloro-4-nitrophenyl)methanol, is a chemical compound with the molecular formula C7H6ClNO3 . It has an average mass of 187.580 Da and a monoisotopic mass of 187.003616 Da .


Synthesis Analysis

The synthesis of 2-Chloro-4-nitrobenzyl alcohol involves the slow addition of 35.9 g (0.22 mol) of 1,1′-carbonyldiimidazole to a solution of 41.1 g (0.2 mol) of 2-chloro-4-nitrobenzoic acid in 400 mL of THF. The reaction mixture is stirred for 1.5 hours at 35° C. The green reaction mixture is then cooled down using ice and combined dropwise with a solution of 26.5 g (0.7 mol) of sodium borohydride in 400 mL of water.


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-nitrobenzyl alcohol consists of a benzene ring substituted with a chlorine atom, a nitro group, and a methanol group . The presence of these functional groups contributes to the compound’s reactivity and physical properties.


Chemical Reactions Analysis

One known reaction of 2-Chloro-4-nitrobenzyl alcohol is its oxidation in the presence of pyridinium chlorochromate in dichloromethane, which yields 4-chloro-2-nitrobenzaldehyde .


Physical And Chemical Properties Analysis

2-Chloro-4-nitrobenzyl alcohol is a solid at room temperature . It has a molecular weight of 187.58 .

Scientific Research Applications

  • Synthesis of Carbamates
    • Field : Organic Chemistry
    • Application : 5-Chloro-2-nitrobenzyl alcohol, a compound similar to 2-Chloro-4-nitrobenzyl alcohol, is used in the synthesis of carbamates .
    • Method : The exact method of application or experimental procedures was not detailed in the source .
    • Results : The results or outcomes of this study were not detailed in the source .
  • Oxidation to 4-Chloro-2-nitrobenzaldehyde
    • Field : Organic Chemistry
    • Application : 4-Chloro-2-nitrobenzyl alcohol undergoes oxidation in the presence of pyridinium chlorochromate in dichloromethane to yield 4-chloro-2-nitrobenzaldehyde .
    • Method : The exact method of application or experimental procedures was not detailed in the source .
    • Results : The results or outcomes of this study were not detailed in the source .

Safety And Hazards

2-Chloro-4-nitrobenzyl alcohol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2-chloro-4-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIXVZHYFBOAJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10200332
Record name 2-Chloro-4-nitrobenzyl alcohol
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Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-nitrobenzyl alcohol

CAS RN

52301-88-9
Record name 2-Chloro-4-nitrobenzenemethanol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Chloro-4-nitrobenzyl alcohol
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Record name 2-Chloro-4-nitrobenzyl alcohol
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Record name 2-chloro-4-nitrobenzyl alcohol
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Synthesis routes and methods I

Procedure details

In a 250 mL round bottom flask, methyl 2-chloro-4-nitrobenzoate (5 g, 23 mmol) was dissolved in anhydrous dichloromethane (100 mL). The solution was cooled to −78° C. under nitrogen. Bis(2-methylpropyl)alumane (35 mL, 35 mmol, 1 M in hexane) was added dropwise. The mixture was stirred at −78° C. for 4 hours and quenched by addition of water (5 mL). The resulting mixture was warmed up to room temperature in 20 minutes. Na2SO4 (15 g) was added. After 10 minutes, the mixture was filtered. The filtrate was evaporated to provide (2-chloro-4-nitrophenyl)methanol (95% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

35.9 g (0.22 mol) of 1,1′-carbonyldiimidazole is slowly added to a solution of 41.1 g (0.2 mol) of 2-chloro-4-nitrobenzoic acid in 400 mL of THF. The reaction mixture is stirred for 1.5 hours at 35° C. Then the green reaction mixture is cooled down using ice and at maximum 20° C. combined dropwise with a solution of 26.5 g (0.7 mol) of sodium borohydride in 400 mL of water. After 1.5 hours stirring, the reaction mixture is diluted with 200 mL of water and then neutralized with 250 mL of semiconcentrated hydrochloric acid. It is stirred for 1 hour, then extracted twice with ethyl acetate and the organic phase is dried over sodium sulfate. The desiccant is filtered off and the solvent is evaporated down. The residue is crystallized with petroleum ether, suction filtered, and dried at 50° C. in the drying chamber. Yield: 37.66 g (100% of theory); melting point: 62° C.-64° C.; C7H6ClNO3 (M=187.58); calc.: molecular ion peak (M+H)+: 187/189 (Cl); found: molecular ion peak (M+H)+: 187/189 (Cl); Rf value: 0.70 (silica gel, dichloromethane/methanol (90:10)).
Quantity
35.9 g
Type
reactant
Reaction Step One
Quantity
41.1 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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